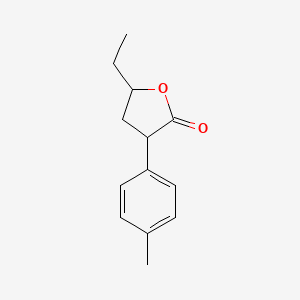
3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione is a heterocyclic organic compound that features an oxazolidine ring with dimethylamino and diethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione typically involves the reaction of dimethylamine with diethyl oxalate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, at elevated temperatures to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxazolidine derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced oxazolidine ring.
Substitution: Various substituted oxazolidine compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Dimethylamino-1-arylpropenones: These compounds share the dimethylamino group and are used in dyeing polyester fabrics.
N,N-Dimethyl enaminones: Similar in structure and reactivity, used in the synthesis of biologically active compounds.
Uniqueness
3-(Dimethylamino)-2,2-diethyloxazolidine-4,5-dione is unique due to its oxazolidine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and materials.
Eigenschaften
Molekularformel |
C9H16N2O3 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
3-(dimethylamino)-2,2-diethyl-1,3-oxazolidine-4,5-dione |
InChI |
InChI=1S/C9H16N2O3/c1-5-9(6-2)11(10(3)4)7(12)8(13)14-9/h5-6H2,1-4H3 |
InChI-Schlüssel |
JOHSQZCGWKNOEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(N(C(=O)C(=O)O1)N(C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)
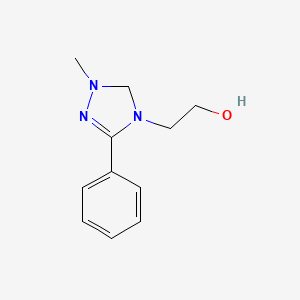
![2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12888951.png)
![1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12888955.png)
![2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole](/img/structure/B12888959.png)
![4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12888965.png)
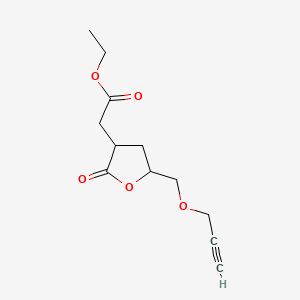
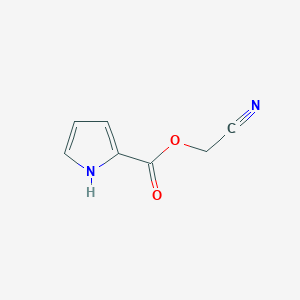
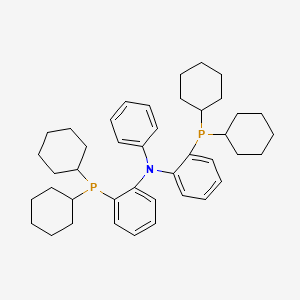
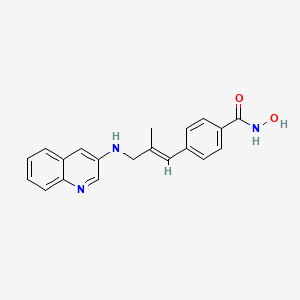
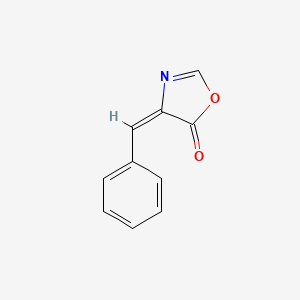
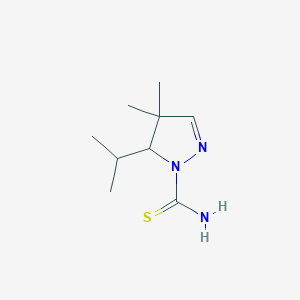
![3-[4-(2-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12889018.png)
